molecular formula C16H13BrFN3O2 B12009195 3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

Cat. No.: B12009195
M. Wt: 378.20 g/mol
InChI Key: DRYBMJQWGXLKPT-AWQFTUOYSA-N
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Description

This compound features a benzamide core substituted with a 3-bromo group and a hydrazinyl-oxoethyl side chain bearing a (2E)-configured 4-fluorophenylmethylidene moiety. Its molecular formula is C₁₇H₁₄BrFN₃O₂, with a molecular weight of 398.22 g/mol. The bromo substituent may contribute to halogen bonding, while the hydrazone linkage (C=N–N) offers tautomeric flexibility .

Properties

Molecular Formula

C16H13BrFN3O2

Molecular Weight

378.20 g/mol

IUPAC Name

3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H13BrFN3O2/c17-13-3-1-2-12(8-13)16(23)19-10-15(22)21-20-9-11-4-6-14(18)7-5-11/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+

InChI Key

DRYBMJQWGXLKPT-AWQFTUOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide typically involves the following steps:

    Formation of the hydrazone: The reaction between 4-fluorobenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Acylation: The hydrazone is then acylated with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Analogous Compounds
Compound Name Substituents (R) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound 4-Fluorophenyl 398.22 Not Reported C=O (amide: ~1680 cm⁻¹); ¹H-NMR: δ 8.2 (Ar-H)
3-Bromo-N-{2-[(2E)-2-(4-Methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide 4-Methoxybenzylidene 414.24 Not Reported C=O (amide: ~1675 cm⁻¹); ¹H-NMR: δ 3.8 (OCH₃)
N-(4-Bromophenyl)-2-[(2E)-2-(3-Ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide 3-Ethoxy-4-hydroxy 433.25 Not Reported O–H (phenolic: ~3300 cm⁻¹); C=O (amide: ~1690 cm⁻¹)
1-(4-(Trifluoromethyl)phenyl)urea Derivatives CF₃, Cl, F substituents 638.1–709.9 188–207 ESI-MS: m/z 638.1–709.9; ¹H-NMR: δ 7.5–8.1 (Ar-H)
EMAC2067–EMAC2071 (Thiazole Derivatives) Bromo/Fluoro-Aryl ~500–600 186–237 (dec.) ¹³C-NMR: δ 160–165 (C=S); IR: C=S (~1250 cm⁻¹)

Key Observations :

  • Electron-Donating vs.
  • Melting Points : Urea derivatives with trifluoromethyl groups exhibit higher melting points (188–207°C) than thiazole analogs , likely due to stronger intermolecular interactions (e.g., hydrogen bonding).
  • Spectral Signatures : The absence of C=S stretches in the target compound (vs. thiazoles in ) confirms structural differences in the heterocyclic core.

SAR Insights :

  • Halogens : Bromine in the target compound may enhance DNA binding (as seen in ), while fluorine improves bioavailability via reduced CYP450 metabolism.
  • QSAR Drivers: Topological indices (e.g., Balaban index) and electronegativity (from halogens) correlate with antimicrobial activity in azetidinones .

Biological Activity

3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure

The compound is characterized by the following structural formula:

  • Molecular Formula : C16H16BrFN4O2
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Reference
MCF-715.5
A54918.7
HT2912.3

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases such as Alzheimer's.

Enzyme IC50 (µM) Reference
AChE11.55
BChE17.50

Case Studies

  • Cytotoxicity Studies : A study conducted by Akbarzadeh et al. highlighted the cytotoxic potential of hydrazone derivatives against MCF-7 cells, demonstrating that modifications in the phenyl ring significantly enhance activity .
  • Mechanistic Insights : Another investigation focused on the mechanism by which similar compounds induce apoptosis in cancer cells, revealing that they activate caspases and increase reactive oxygen species (ROS) levels, leading to cell death .

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